Cas no 2248327-83-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate is a heterocyclic compound featuring both isoindole and indole moieties, linked via a carboxylate ester group. This structure imparts unique reactivity, making it valuable in organic synthesis and pharmaceutical research. The presence of the 1,3-dioxo-isoindole group enhances electrophilic character, facilitating nucleophilic substitution or addition reactions, while the indole scaffold offers potential for further functionalization. Its rigid, planar framework may contribute to π-stacking interactions, useful in materials science or as a building block for bioactive molecules. The ester linkage provides a handle for derivatization or controlled release in prodrug applications. This compound is particularly relevant in medicinal chemistry for exploring novel pharmacophores.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate structure
2248327-83-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate
CAS No:2248327-83-3
MF:C17H10N2O4
MW:306.272304058075
CID:6035887
PubChem ID:165718576
Update Time:2025-06-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate
    • EN300-6515307
    • 2248327-83-3
    • Inchi: 1S/C17H10N2O4/c20-15-11-4-1-2-5-12(11)16(21)19(15)23-17(22)13-6-3-7-14-10(13)8-9-18-14/h1-9,18H
    • InChI Key: VLTOTGJCMFRPRD-UHFFFAOYSA-N
    • SMILES: O(C(C1=CC=CC2=C1C=CN2)=O)N1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 306.06405680g/mol
  • Monoisotopic Mass: 306.06405680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 511
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 79.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate Pricemore >>

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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate (CAS No. 2248327-83-3)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate (CAS No. 2248327-83-3) is a specialized organic molecule that has garnered significant attention in pharmaceutical and materials science research. Its unique structure, combining an isoindole-1,3-dione moiety with an indole-4-carboxylate group, makes it a valuable intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors associated with inflammation and neurological disorders.

In recent years, the demand for novel heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate has surged due to their versatility in medicinal chemistry. The compound's CAS No. 2248327-83-3 is frequently searched in academic databases and chemical supplier catalogs, reflecting its growing relevance. Its structural features, such as the dioxoisoindoline core, are often highlighted in studies exploring small-molecule inhibitors and fluorescence probes, aligning with current trends in precision medicine and diagnostic tools.

From a synthetic perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate is synthesized through multi-step organic reactions, often involving amide coupling or esterification techniques. Its stability under physiological conditions makes it a candidate for further derivatization, a topic frequently discussed in forums focused on green chemistry and sustainable synthesis. Researchers also explore its photophysical properties, which are critical for applications in organic electronics and sensor development.

The compound's nomenclature, including the IUPAC name and CAS registry number, is essential for accurate literature searches and regulatory compliance. Laboratories handling 2248327-83-3 prioritize proper storage conditions to maintain its purity, as impurities can affect its performance in downstream applications. This aligns with broader industry concerns about compound characterization and quality control, which are hot topics in analytical chemistry circles.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1H-indole-4-carboxylate represents a promising scaffold for interdisciplinary research. Its combination of pharmacological potential and material science applications ensures its continued relevance in scientific discourse. As interest in heterocyclic chemistry grows, this compound is poised to play a pivotal role in innovations across multiple fields.

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